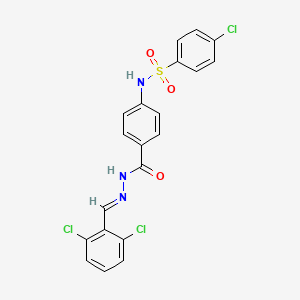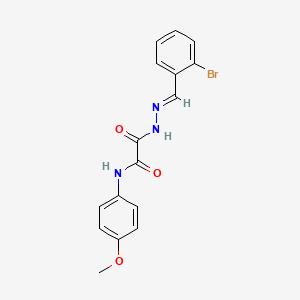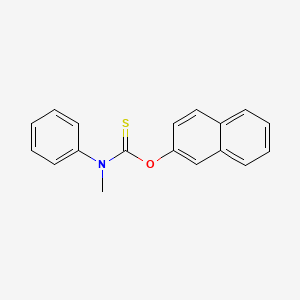
4-Hydroxy-2,3-dimethylphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,3-dimethylphenyl thiocyanate is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of a hydroxyl group, two methyl groups, and a thiocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethylphenyl thiocyanate typically involves the thiocyanation of 4-Hydroxy-2,3-dimethylphenyl derivatives. One common method is the reaction of 4-Hydroxy-2,3-dimethylphenyl halides with alkali thiocyanates in aqueous media . This reaction proceeds under mild conditions and yields the desired thiocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related sulfur-containing compounds.
Substitution: A variety of substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-2,3-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3-dimethylphenyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.
4-Hydroxyphenyl thiocyanate: Similar structure but without the methyl groups, affecting its steric and electronic properties.
2,3-Dimethylphenyl thiocyanate: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
4-Hydroxy-2,3-dimethylphenyl thiocyanate is unique due to the combination of hydroxyl, methyl, and thiocyanate groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6186-84-1 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4-hydroxy-2,3-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4,11H,1-2H3 |
InChI Key |
MEAPBUJZGUYSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)


![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)

![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)

![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)



